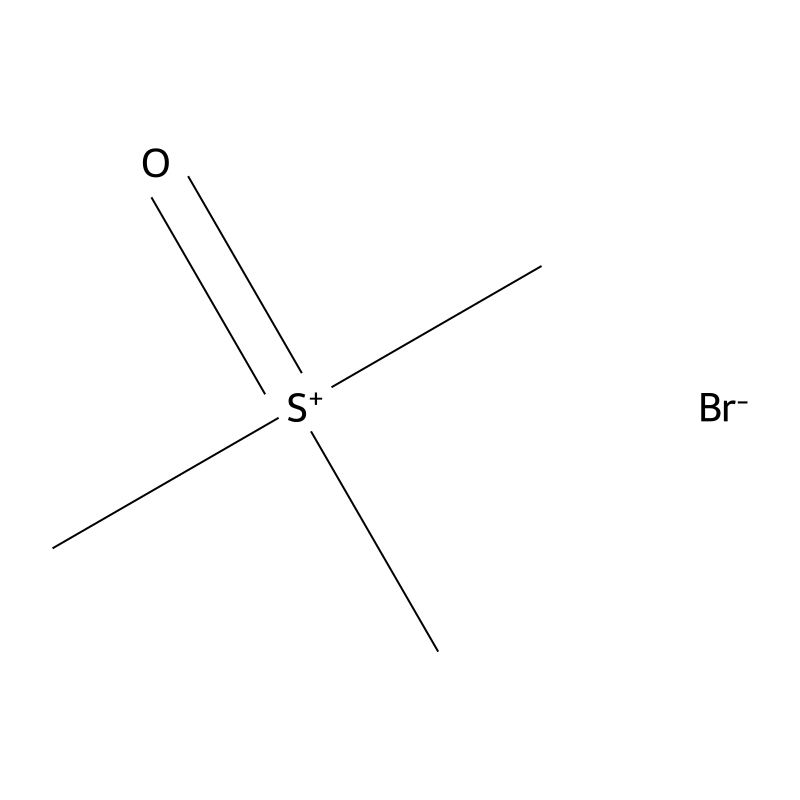Trimethylsulfoxonium Bromide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fungicide:
TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases [].
Trimethylsulfoxonium bromide is an organosulfur compound with the chemical formula . This compound features a sulfoxonium ion, where sulfur is bonded to three methyl groups and an oxygen atom, making it a unique derivative of dimethyl sulfoxide. The sulfoxonium ion is characterized by its tetravalent sulfur atom, which is a key feature distinguishing it from other sulfur-containing compounds. Trimethylsulfoxonium bromide is typically encountered as a white crystalline solid that is soluble in water and polar organic solvents.
- Electrophilic Substitution Reactions: The sulfoxonium ion acts as an electrophile, allowing for nucleophilic attack by various reagents.
- Nucleophilic Addition Reactions: It can undergo nucleophilic addition with various nucleophiles due to the positive charge on the sulfur atom.
- Oxidation Reactions: Trimethylsulfoxonium bromide can be oxidized to form sulfonium salts or other derivatives, expanding its utility in organic synthesis .
Trimethylsulfoxonium bromide exhibits notable biological activity, particularly as a fungicide. It disrupts the sterol biosynthesis pathway in fungal cells, inhibiting their growth and proliferation. This mechanism makes it valuable in agricultural applications for controlling fungal diseases in crops . Additionally, its potential as an intermediate in synthesizing pharmacologically active compounds has been explored .
The synthesis of trimethylsulfoxonium bromide generally involves the reaction of dimethyl sulfoxide with methyl bromide. The process can be hazardous due to the exothermic nature of the reaction and the potential for explosive decomposition if not properly controlled.
Common methods include:
- Direct Reaction: Dimethyl sulfoxide and methyl bromide are reacted under controlled temperatures (typically 50-75°C) with stabilizing agents like trimethyl orthoformate to suppress by-product formation and ensure safety .
- Pressure Vessels: High yields can be achieved by conducting reactions in pressure vessels to manage the exothermic nature of the process .
Trimethylsulfoxonium bromide finds applications across various fields:
- Agriculture: As a fungicide to manage fungal infections in crops.
- Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals.
- Analytical Chemistry: Employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds .
Studies have shown that trimethylsulfoxonium bromide interacts with biological systems primarily through its fungicidal properties. It binds to specific enzymes involved in sterol biosynthesis, effectively disrupting cellular processes in fungi. Further research into its interactions with other biological targets may reveal additional therapeutic potentials.
Several compounds share structural or functional similarities with trimethylsulfoxonium bromide. Here are some notable examples:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Trimethylsulfonium iodide | Similar structure; used in organic synthesis; less stable than bromide. | |
| Trimethylsulfonium chloride | Used similarly but has different solubility properties; more hygroscopic. | |
| Trimethylsulfonium tetrafluoroborate | Forms ionic liquids; used in catalysis and ionic liquid applications. | |
| Dimethyl sulfoxide | Precursor to trimethylsulfoxonium bromide; widely used solvent and reagent. |
Uniqueness of Trimethylsulfoxonium Bromide
What sets trimethylsulfoxonium bromide apart from these similar compounds is its specific role as a fungicide and its unique reactivity profile due to the presence of the sulfoxonium ion. Its ability to inhibit fungal growth via sterol biosynthesis disruption highlights its specialized application in agriculture, distinguishing it from other sulfur-containing compounds that may not possess this biological activity.








